molecular formula C17H25BrN2O2 B12438147 1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine CAS No. 887586-95-0

1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine

Cat. No.: B12438147
CAS No.: 887586-95-0
M. Wt: 369.3 g/mol
InChI Key: QGHUWIPYGXNQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine is a Boc-protected piperidine derivative featuring a 2-bromo-aniline substituent linked via a methylene bridge to the piperidine core. This compound belongs to a class of nitrogen-containing heterocycles widely used in medicinal chemistry as intermediates for drug discovery, particularly in the development of kinase inhibitors, protease inhibitors, and Toll-like receptor (TLR) modulators .

Properties

CAS No.

887586-95-0

Molecular Formula

C17H25BrN2O2

Molecular Weight

369.3 g/mol

IUPAC Name

tert-butyl 3-[(2-bromoanilino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-6-7-13(12-20)11-19-15-9-5-4-8-14(15)18/h4-5,8-9,13,19H,6-7,10-12H2,1-3H3

InChI Key

QGHUWIPYGXNQNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Direct Boc Protection Using Di-tert-butyl Dicarbonate

Piperidine derivatives react with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium hydroxide. For 3-aminomethyl-piperidine precursors, this step achieves >90% yield under mild conditions (0–25°C, 2–6 hours). For example:

  • Protocol : 3-Aminomethyl-piperidine (1.0 mol) is dissolved in dichloromethane (DCM), treated with Boc₂O (1.1 mol) and triethylamine (1.2 mol) at 0°C, and stirred for 4 hours. The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1).

Protection via Intermediate Oxidation-Reduction

Alternative routes involve oxidizing piperidine to 3-piperidone, followed by Boc protection and reductive amination. For instance, CN103204801A details:

  • Oxidation : 3-Hydroxy-pyridine is benzylated to form N-benzyl-3-pyridone quaternary ammonium salt (90% yield).
  • Reduction : Sodium borohydride reduces the quaternary salt to N-benzyl-3-hydroxy-piperidine (80% yield).
  • Boc Protection : Hydrogenolysis with Pd/C and Boc₂O yields N-Boc-3-hydroxy-piperidine (85% yield).

Introduction of the 2-Bromo-Phenylamino Group

The 2-bromo-aniline moiety is introduced via nucleophilic substitution or palladium-catalyzed coupling.

Reductive Amination with 2-Bromoaniline

A two-step reductive amination protocol is widely adopted:

  • Imine Formation : N-Boc-3-aminomethyl-piperidine reacts with 2-bromoaniline in methanol under acidic conditions (glacial AcOH, 12 hours, 25°C).
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine (75–85% yield).

Buchwald-Hartwig Amination

Palladium-catalyzed coupling ensures regioselective arylaminomethylation:

  • Protocol : N-Boc-3-bromomethyl-piperidine (1.0 mol), 2-bromoaniline (1.2 mol), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (3.0 mol) in toluene at 110°C for 24 hours yield 70–78% product.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Scalability
Reductive Amination Boc protection → Imine formation → Reduction 75–85 ≥95 Laboratory
Buchwald-Hartwig Pd-catalyzed coupling 70–78 ≥98 Industrial
SN2 Substitution Alkylation of 2-bromoaniline 60–65 90–92 Limited

Notes :

  • Reductive Amination : Preferred for small-scale synthesis due to mild conditions but requires stoichiometric reducing agents.
  • Buchwald-Hartwig : Scalable but demands expensive catalysts and inert conditions.
  • SN2 Substitution : Low yield due to competing elimination but useful for electron-deficient aryl halides.

Industrial-Scale Optimization

Continuous Flow Synthesis

CN103304472A describes a continuous flow system combining Boc protection and reductive amination:

  • Step 1 : Piperidine and Boc₂O are mixed in a microreactor (50°C, 10-minute residence time, 92% yield).
  • Step 2 : The Boc-protected intermediate reacts with 2-bromoaniline in a second reactor with NaBH(OAc)₃ (30°C, 88% yield).

Catalytic Hydrogenation

High-pressure hydrogenation (10–20 bar H₂) with Raney Ni or Pd/C reduces imine intermediates in 2–4 hours, achieving 90–94% yield with minimal byproducts.

Challenges and Mitigation Strategies

  • Regioselectivity in Amination : Competing N- vs. C-alkylation is mitigated using bulky bases (e.g., LDA) or directing groups.
  • Boc Deprotection : Acidic conditions (HCl/dioxane) may cleave the Boc group prematurely; neutral buffers (pH 7–8) are recommended during workup.
  • Purification : Silica gel chromatography remains standard, but industrial processes adopt crystallization (e.g., heptane/ethyl acetate) for cost efficiency.

Emerging Methodologies

Enzymatic Boc Protection

Recent studies employ lipases (e.g., Candida antarctica) to catalyze Boc group installation in aqueous media (50°C, 6 hours, 85% yield), reducing organic solvent use.

Photoredox Catalysis

Visible-light-mediated amination using Ru(bpy)₃²⁺ and Ni catalysts enables room-temperature coupling of 2-bromoaniline with Boc-piperidine derivatives (72% yield).

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets. The brominated phenyl group can participate in halogen bonding, while the piperidine ring can interact with various receptors or enzymes. The Boc group serves as a protecting group, allowing selective reactions at other sites of the molecule.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties (Melting Point, NMR Shifts) References
1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine 2-Br C₁₈H₂₇BrN₂O₂ 383.33 Not reported in evidence; inferred from analogs.
1-Boc-3-[(2-fluoro-benzylamino)-methyl]-piperidine 2-F C₁₈H₂₇FN₂O₂ 322.42 CAS 887587-48-6; NMR δ 7.4–7.38 (m, aromatic H)
1-Boc-3-[(3-fluoro-benzylamino)-methyl]-piperidine 3-F C₁₈H₂₇FN₂O₂ 322.42 CAS 887587-52-2; similar purity and solubility
1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine 2-Br, 6-F, imidazolyl C₂₀H₂₅BrFN₃O₂ 438.33 Canonical SMILES includes imidazole moiety

Key Observations :

  • Bromo vs. Fluoro : Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to fluorine, but it could also increase metabolic instability .
  • Positional Effects : 2-Substituted analogs (e.g., 2-bromo, 2-fluoro) exhibit distinct electronic effects on the aromatic ring, influencing hydrogen bonding and receptor interactions .

Comparison with Azetidine Derivatives

Azetidines (3-membered rings) are smaller analogs of piperidines (6-membered rings), with distinct conformational and electronic properties:

Table 2: Piperidine vs. Azetidine Derivatives

Compound Class Example Compound Ring Size Key Properties References
Piperidine Derivatives This compound 6-membered Higher flexibility; Boc group enhances solubility
Azetidine Derivatives 1-Boc-3-(4-fluorophenyl)-3-azetidinol 3-membered Restricted conformation; δ 7.46–7.34 (aromatic H in NMR)

Key Observations :

  • Boc Protection : Both classes use Boc groups to protect amines during synthesis, ensuring compatibility with diverse reaction conditions .

TLR7/8 Modulation

Piperidine derivatives with aromatic substituents have shown activity as TLR7/8 agonists or antagonists. For example:

  • A1-boc (Boc-protected piperidine derivative): Reduced TLR8 activation (maximal induction: 55% of Resiquimod) while retaining TLR7 agonism .
  • A2-boc : Higher TLR7 activity (86% of Resiquimod) due to methyl-piperidine substitution .

Inference for Target Compound: The 2-bromo-phenylamino group in the target compound may enhance TLR7 selectivity over TLR8, similar to A1-boc, but this requires experimental validation .

Yield and Purity Considerations

  • Azetidine derivatives (e.g., 1-Boc-3-(3,4-difluorophenyl)-3-azetidinol) often exhibit lower yields (31% purity) compared to piperidines due to steric hindrance .
  • Piperidine analogs generally achieve >95% purity under optimized conditions .

Biological Activity

1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine is a compound of interest in medicinal chemistry due to its unique structural features, which include a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a bromo-substituted phenylamino moiety. The presence of these functional groups suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Biological Activity Overview

The biological activity of this compound is largely inferred from studies on structurally similar compounds. While specific data on this compound is limited, several studies provide insights into its potential pharmacological effects.

Anticancer Activity

Compounds with similar piperidine structures have been studied for their anticancer properties. For instance, derivatives containing piperidine rings have demonstrated significant antiproliferative effects against various cancer cell lines. A study reported that related compounds exhibited IC50 values ranging from 0.70 μM to 4.7 μM against human cancer cell lines such as HeLa and CEM . These findings suggest that this compound may also possess anticancer activity.

The proposed mechanism of action for piperidine-based compounds often involves interaction with tubulin, leading to disruption of microtubule dynamics and induction of apoptosis in cancer cells. Molecular docking studies indicate that these compounds may bind to the colchicine site on tubulin, inhibiting its polymerization . This mechanism has been confirmed through in vitro studies demonstrating dose-dependent apoptotic effects in treated cells.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparison with related compounds is useful:

Compound NameStructure FeaturesIC50 (μM)Biological Activity
Compound APiperidine + Bromo0.75Anticancer
Compound BPiperidine + Bromo0.70Anticancer
This compoundPiperidine + BromoTBDPotential

Case Studies and Research Findings

  • Antiproliferative Studies : In vitro studies have shown that piperidine derivatives can effectively inhibit the growth of cancer cells without significantly affecting normal human peripheral blood mononuclear cells (PBMC), indicating selective toxicity towards cancerous cells .
  • Molecular Docking : Computational studies have suggested that the binding affinity of similar compounds to tubulin correlates with their biological activity, providing a framework for predicting the efficacy of this compound in future research .
  • Synthesis and Modification : The synthesis of this compound typically involves multi-step organic reactions, allowing for further modifications that could enhance its biological activity or selectivity.

Q & A

Q. How can synthetic routes for 1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine be optimized for yield and purity?

Methodological Answer:

  • Starting Material Selection : Use 1-Boc-3-(aminomethyl)piperidine as a precursor, as demonstrated in European Patent Example 304. React it with 2-bromophenyl isocyanate under anhydrous conditions (e.g., THF, 0°C to room temperature) to install the bromophenylamino moiety .
  • Reaction Monitoring : Employ TLC (silica gel, ethyl acetate/hexane 1:3) to track intermediate formation. Adjust stoichiometry (1:1.2 molar ratio of amine to isocyanate) to minimize side reactions.
  • Yield Improvement : Purify via column chromatography (silica gel, gradient elution with 10–30% ethyl acetate in hexane) to isolate the product in >85% purity. For scale-up, consider recrystallization from ethanol/water mixtures .

Q. What purification techniques are most effective for isolating this compound?

Methodological Answer:

  • Chromatography : Use flash column chromatography with silica gel and a hexane/ethyl acetate gradient (10–40%) to separate impurities. Monitor fractions by HPLC (C18 column, acetonitrile/water + 0.1% TFA, UV detection at 254 nm) .
  • Recrystallization : Dissolve the crude product in hot ethanol, then slowly add water to induce crystallization. This method achieves >95% purity for crystalline batches .
  • Alternative Methods : For non-crystalline samples, employ preparative HPLC (C18 column, isocratic elution with 65% acetonitrile) to resolve stereoisomers or closely related byproducts .

Q. How does the Boc-protecting group influence the compound’s stability during storage and reactions?

Methodological Answer:

  • Stability Under Basic/Acidic Conditions : The Boc group is stable in neutral or mildly basic conditions but hydrolyzes under strong acids (e.g., TFA in DCM) or prolonged exposure to aqueous acids. Store the compound at -20°C in anhydrous DMSO or sealed vials under nitrogen to prevent decomposition .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) data indicate decomposition above 150°C. Avoid high-temperature reactions (>100°C) unless the Boc group is intentionally removed .

Advanced Research Questions

Q. What stereochemical challenges arise during the synthesis of this compound, and how can they be addressed?

Methodological Answer:

  • Chiral Center Formation : The aminomethyl group at position 3 introduces a stereocenter. Use chiral auxiliaries (e.g., (R)- or (S)-BINAP ligands) during the coupling step to enforce enantioselectivity, achieving >90% enantiomeric excess (ee) .
  • Dynamic Resolution : Apply kinetic resolution using enzymes (e.g., lipases) in biphasic systems (toluene/buffer) to separate enantiomers. Monitor progress via chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • Spectroscopic Characterization :
    • NMR : Use 1^1H and 13^{13}C NMR (DMSO-d6) to confirm regiochemistry. Key signals include Boc tert-butyl protons (1.4 ppm) and aromatic protons (7.2–7.8 ppm) .
    • FT-IR : Identify Boc carbonyl stretch at ~1680 cm1^{-1} and N-H bending (amine) at ~1550 cm1^{-1} .
  • Mass Spectrometry : High-resolution ESI-MS (positive mode) confirms the molecular ion [M+H]+^+ at m/z 409.2 (calculated: 409.15) .

Q. How do catalytic systems impact the efficiency of synthesizing this compound?

Methodological Answer:

  • Palladium Catalysis : For Suzuki-Miyaura coupling of bromophenyl groups, use Pd(PPh3_3)4_4 (5 mol%) with K2_2CO3_3 in DMF/H2_2O (3:1) at 80°C. Achieve >90% coupling efficiency .
  • Organocatalysts : Proline-derived catalysts (e.g., (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine) enhance asymmetric induction during Mannich reactions, reducing racemization .

Q. What structural analogs of this compound have been studied for structure-activity relationship (SAR) analysis?

Methodological Answer:

  • Key Analogs :
    • 1-Boc-4-(Phenylamino)piperidine : Shows enhanced stability in receptor-binding assays due to reduced steric hindrance .
    • 2-Bromo-4’-methylpropiophenone Derivatives : Exhibit higher electrophilicity at the bromine site, influencing cross-coupling reactivity .
  • Pharmacological Testing : Compare analogs using in vitro kinase inhibition assays (IC50_{50} values) and molecular docking (AutoDock Vina) to map binding interactions .

Q. How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?

Methodological Answer:

  • Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere) and catalyst lot variability. For example, trace moisture in DMF can reduce Pd catalyst activity .
  • Data Harmonization : Cross-reference published protocols with controlled variables (e.g., reaction time, temperature). Use Design of Experiments (DoE) to identify critical factors (e.g., pH, ligand ratio) causing discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.